1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide chemical properties
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
Executive Summary
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is a synthetic pyrroline derivative that holds considerable importance in the fields of biophysical chemistry and pharmacology.[1] Its unique structure, characterized by steric shielding from four methyl groups, makes it a valuable precursor for the synthesis of highly stable, reduction-resistant nitroxide spin labels used in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Beyond its role in advanced analytical techniques, this compound and its close analogs have demonstrated significant potential as therapeutic agents, exhibiting antioxidant, cardioprotective, anti-inflammatory, and anti-arrhythmic properties.[1][3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, methods for characterization, and a detailed exploration of its current and potential applications for researchers and drug development professionals.
Molecular Profile and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The structural features of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide are central to its function, particularly the N-acetyl group and the gem-dimethyl substitutions at the C2 and C5 positions.
Chemical Structure
The molecule is built upon a five-membered dihydropyrrole (pyrroline) ring, with a double bond between C3 and C4. The nitrogen atom is functionalized with an acetyl group, and the C3 position holds a carboxamide group. The steric bulk is provided by two methyl groups on C2 and two on C5.
Caption: Chemical structure of the title compound.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 887352-22-9 | [1][4][5] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 210.27 g/mol | [1][4] |
Physicochemical Properties
While specific, experimentally determined data for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is not widely published, the properties of its non-acetylated precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (CAS: 19805-75-5) , provide a valuable reference point. The addition of the acetyl group is expected to slightly increase the molecular weight, boiling point, and polarity, potentially affecting solubility.
| Property | Value (for precursor CAS 19805-75-5) | Source |
| Appearance | Off-White to orange-brown Crystalline Solid | [6][7] |
| Melting Point | 178-179 °C | [6] |
| Boiling Point | ~297.19 °C (estimate) | [6] |
| Water Solubility | Slightly soluble | [6] |
| Density | ~1.04 g/cm³ (estimate) | [6] |
Synthesis and Characterization
The synthesis of this molecule is not commonly detailed in standard literature. However, a logical and efficient pathway can be proposed based on established organic chemistry principles: the synthesis of the core pyrroline structure followed by N-acetylation.
Proposed Synthetic Pathway
A robust synthetic strategy involves two primary stages. First, the creation of the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide scaffold. General methods for synthesizing substituted 3-pyrrolines often involve multi-step sequences starting from readily available materials, such as cyclization reactions.[8] The second stage is the selective acetylation of the secondary amine on the pyrroline ring.
Caption: Proposed two-stage synthetic workflow.
Experimental Protocol: N-Acetylation of Pyrroline Precursor
This protocol describes a plausible method for the final acetylation step. The causality for each step is explained to ensure a robust and reproducible procedure.
Objective: To acetylate the nitrogen of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Materials:
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2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq)
-
Acetic Anhydride (1.2 eq)
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Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: Dissolve the pyrroline precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
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Rationale: DCM is an excellent aprotic solvent that will not react with the acetylating agent. Anhydrous conditions are critical to prevent hydrolysis of the acetic anhydride.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Rationale: Acetylation is an exothermic reaction. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Base Addition: Add TEA or pyridine to the solution and stir for 5 minutes.
-
Rationale: A non-nucleophilic base is required to scavenge the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
-
-
Acetylation: Add acetic anhydride dropwise to the cooled, stirring solution.
-
Rationale: Dropwise addition ensures the reaction temperature remains controlled.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visual confirmation of the consumption of the starting material and the formation of a new, typically less polar, product spot.
-
-
Work-up & Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Rationale: The product is organic-soluble and will be partitioned into the DCM layer, while inorganic salts remain in the aqueous layer.
-
-
Washing: Wash the combined organic layers sequentially with water and then brine.
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Rationale: Washing removes residual base and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Spectroscopic Characterization
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques:
-
¹H NMR: Expect to see the appearance of a new singlet at ~2.1 ppm corresponding to the three protons of the N-acetyl methyl group. Shifts in the signals for the ring protons and the four C-methyl groups would also be observed compared to the precursor.
-
¹³C NMR: The presence of two new signals would be key: one for the acetyl methyl carbon (~22 ppm) and another for the acetyl carbonyl carbon (~170 ppm).
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FT-IR: A strong absorption band around 1640-1660 cm⁻¹ would appear, characteristic of the tertiary amide (N-acetyl) carbonyl stretch. This would be in addition to the primary amide bands from the carboxamide group.
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Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 210.27 g/mol .
Chemical Reactivity and Stability
The reactivity profile is dominated by the interplay of its functional groups and steric hindrance.
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Steric Shielding: The four methyl groups at the C2 and C5 positions provide significant steric bulk around the pyrroline ring. This feature is paramount to its primary application, as it physically hinders the approach of reducing agents (like ascorbate in biological systems) to the nitroxide radical that is formed from it.[1][2] This leads to derived spin labels with exceptionally high stability and longer half-lives in cellular environments.[2]
-
Amide Groups: The molecule contains two amide functionalities: the primary carboxamide at C3 and the tertiary N-acetyl group. Both are relatively stable and resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions.
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Alkene Bond: The C=C double bond within the ring can undergo reactions typical of alkenes, such as hydrogenation to form the corresponding pyrrolidine derivative. Saturation of this bond has been explored in related compounds to modulate biological activity.[3]
Core Applications in Research and Development
The compound's value lies primarily in its role as a stable synthetic intermediate for creating advanced molecular probes and its potential as a bioactive molecule.
Precursor for Nitroxide Spin Labels in EPR Spectroscopy
The principal application is its use as a key building block for reduction-resistant nitroxide spin labels.[1] Stable nitroxide radicals are paramagnetic and serve as powerful probes in EPR spectroscopy to study the structure, dynamics, and environment of biomolecules.
-
The Challenge of Bioreduction: A major limitation of traditional nitroxide spin labels (like PROXYL derivatives) in living systems is their rapid reduction to diamagnetic, EPR-silent hydroxylamines.[2]
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The Solution of Steric Shielding: By oxidizing the nitrogen of a derivative of this compound, a nitroxide radical is formed. The adjacent bulky tetramethyl groups act as a shield, dramatically slowing the rate of bioreduction. This allows for prolonged in-cell EPR studies and in-vivo imaging of biochemical processes.[1][2]
Caption: Role as an antioxidant against cellular stress.
Therapeutic Potential
Beyond its use in biophysics, the core structure is of significant pharmacological interest. The pyrrolidine scaffold is a key component in many natural products and FDA-approved drugs.[9][10]
-
Cardioprotective and Antioxidant Effects: Analogs have been shown to be potent scavengers of reactive oxygen species. In studies on isolated cardiomyocytes, they provided substantial protection from damage induced by superoxide radicals and improved the recovery of contractile function after ischemic events.[1]
-
Anti-inflammatory and Antimicrobial Activity: Preliminary research has indicated that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.[1] Furthermore, it has shown moderate antimicrobial effects against bacteria like Staphylococcus aureus and Escherichia coli.[1]
-
Anti-arrhythmic Agents: Closely related N-(omega-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamides (lacking the N-acetyl group but with side chains) were synthesized and found to have potent activity against aconitine- and ouabain-induced arrhythmias, in some cases exceeding the efficacy of the reference drug quinidine.[3][11]
Conclusion
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is more than a simple chemical entity; it is a versatile platform for innovation in both diagnostics and therapeutics. Its robust, sterically shielded core makes it an ideal precursor for the next generation of stable spin labels, enabling researchers to probe biological systems with unprecedented clarity and duration. Concurrently, the demonstrated antioxidant, cardioprotective, and anti-inflammatory properties of its structural class highlight a promising avenue for future drug discovery and development efforts. Further investigation into its synthesis, reactivity, and biological activity is highly warranted.
References
-
New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed. [Link]
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A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC - PubMed Central. [Link]
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Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline - ResearchGate. [Link]
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3-Pyrroline synthesis - Organic Chemistry Portal. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. [Link]
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